Trifluoperazine

説明

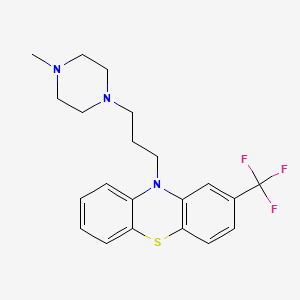

Structure

3D Structure

特性

IUPAC Name |

10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F3N3S/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24/h2-3,5-8,15H,4,9-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWQUBUPAILYHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046928 | |

| Record name | 2-Trifluoromethyl-10-[3'-(1-methyl-4-piperazinyl)propyl]phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trifluoperazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

202-210 °C @ 0.6 mm Hg | |

| Record name | TRIFLUOPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Freely sol in water /Dihydrochloride/, FREELY SOL IN WATER; SOL IN ALCOHOL; SPARINGLY SOL IN CHLOROFORM; INSOL IN ETHER & BENZENE /HYDROCHLORIDE/, In water, 12.2 mg/l @ 25 °C, 8.76e-03 g/L | |

| Record name | Trifluoperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00831 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIFLUOPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trifluoperazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

117-89-5 | |

| Record name | Trifluoperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoperazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00831 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Trifluoromethyl-10-[3'-(1-methyl-4-piperazinyl)propyl]phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLUOPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/214IZI85K3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIFLUOPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trifluoperazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Cream-colored, fine powder from absolute alcohol; MP: 242-243 °C; pH of 5% aq soln= 2.2, Hygroscopic /Dihydrochloride/, MP: 193-194 °C; crystals from alcohol /Dimaleate/, MP: 173-175 °C /Sulfoxide dihydrochloride trihydrate/ | |

| Record name | TRIFLUOPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Trifluoperazine as a Calmodulin Antagonist: An In-depth Technical Guide to its Role in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoperazine (TFP), a phenothiazine derivative and a well-established antipsychotic drug, exerts significant influence on cellular signaling pathways through its potent antagonism of calmodulin (CaM). Calmodulin is a ubiquitous and highly conserved calcium-binding protein that acts as a primary transducer of intracellular calcium signals, modulating a vast array of enzymatic and non-enzymatic targets. This technical guide provides a comprehensive overview of the molecular mechanisms underlying TFP's interaction with CaM and the consequential effects on downstream signaling cascades. We will delve into the structural basis of this antagonism, present quantitative data on binding affinities and inhibitory concentrations, and detail experimental protocols for studying these interactions. Furthermore, this guide will illustrate key signaling pathways affected by TFP-mediated CaM inhibition, offering valuable insights for researchers in cellular biology and professionals engaged in drug discovery and development.

Introduction to this compound and Calmodulin

This compound is a first-generation antipsychotic medication primarily used in the management of schizophrenia and other psychotic disorders.[1] Beyond its well-documented effects on dopamine receptors, TFP is widely recognized and utilized in research as a potent, cell-permeable antagonist of calmodulin.[2][3]

Calmodulin is a small, acidic protein with two globular domains (N- and C-lobes), each containing two EF-hand motifs that bind Ca²⁺ ions. Upon binding calcium, CaM undergoes a significant conformational change, exposing hydrophobic surfaces that allow it to interact with and modulate the activity of a multitude of target proteins.[4] These targets include, but are not limited to, protein kinases and phosphatases, cyclic nucleotide phosphodiesterases, and ion channels.[5][6] By interfering with this crucial Ca²⁺/CaM signaling nexus, TFP can profoundly alter numerous cellular processes.

Mechanism of this compound's Antagonism of Calmodulin

The inhibitory action of TFP on CaM is a result of its direct, high-affinity binding to the Ca²⁺-bound form of the protein.[7] Crystallographic and NMR studies have revealed that TFP binds to hydrophobic pockets on CaM that are exposed upon Ca²⁺ binding.[4][8][9] This interaction is primarily driven by hydrophobic forces between the aromatic rings of TFP and the hydrophobic residues within the CaM binding pockets.

The binding of TFP to Ca²⁺/CaM induces a further conformational change in the calmodulin protein. This alteration prevents CaM from adopting the specific conformation required to bind to and activate its downstream target enzymes.[4][10] Essentially, TFP acts as a competitive inhibitor by occupying the same binding sites on CaM that are recognized by its target proteins.[11] Structural studies have identified multiple TFP binding sites on calmodulin, with the stoichiometry of binding potentially influencing the specific downstream effects.[1][8]

Quantitative Data on this compound-Calmodulin Interaction

The interaction between this compound and calmodulin, as well as its inhibitory effects on CaM-dependent enzymes, has been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: Binding Affinity and Stoichiometry of this compound and Calmodulin

| Parameter | Value | Conditions | Source |

| Binding Stoichiometry (TFP:CaM) | 2:1 for apo-CaM; 4:1 for (Ca²⁺)₄-CaM | NMR Titration | [8] |

| Dissociation Constant (Kd) | Low μM range (1-5 μM) for TFP release from (Ca²⁺)₄-CaM | Not specified | [12] |

| Binding Free Energy (ΔG) | -7.2 to -6.9 kcal/mol (Chain A); -7.8 to -7.2 kcal/mol (Chain B) | Docking simulations of TFP binding to (Ca²⁺)₂-CaM C-domain | [1] |

Table 2: Inhibition of Calmodulin-Dependent Enzymes by this compound

| Enzyme/Process | IC₅₀ / EC₅₀ / Ki | Cell Type / Conditions | Source |

| Dopamine D2 Receptor | 1.1 nM (IC₅₀) | In vitro | |

| α1A-adrenoceptor | 27.6 nM (Ki) | In vitro | |

| α1B-adrenoceptor | 19.2 nM (Ki) | In vitro | |

| CaMKII Activity | 14.4 ± 1.1 μM (EC₅₀) | In vitro enzymatic assay | [13] |

| Calmodulin-sensitive Ca²⁺-ATPase | Slightly lower than for calmodulin-insensitive ATPases | Rat and human red blood cell lysates | |

| Acetylcholine-evoked Catecholamine Secretion | 2 x 10⁻⁷ M (ID₅₀) | Cultured bovine adrenal medullary chromaffin cells | [14] |

| High [K+]-evoked Catecholamine Secretion | 2.2 x 10⁻⁶ M (ID₅₀) | Cultured bovine adrenal medullary chromaffin cells | [14] |

Table 3: Cellular Effects of this compound

| Effect | Concentration | Cell Type / Conditions | Source |

| Inhibition of U87MG glioblastoma cell viability | Dose-dependent (1-20 μmol/L) | U87MG cells, 24-72h treatment | |

| Inhibition of glioblastoma cell invasion | Not specified | U87MG cells | |

| Inhibition of Vesicular Stomatitis Virus (VSV) and Herpes Simplex Virus 1 (HSV-1) replication | 15 μM | A549, DLD1, HCT116 cells | [15] |

| Inhibition of muscle cell fusion | 10 μM | Chick skeletal myoblasts | [13] |

Key Signaling Pathways Modulated by this compound

By antagonizing calmodulin, this compound impacts a multitude of cellular signaling pathways. Two prominent examples are detailed below.

The Calmodulin-IP₃R-Calcium Signaling Pathway

This compound has been shown to potently suppress the proliferation, motility, and invasion of glioblastoma cells. This effect is mediated through its interaction with calmodulin subtype 2 (CaM2). In glioblastoma cells, the Ca²⁺-bound CaM2 complex normally inhibits the inositol 1,4,5-trisphosphate receptor (IP₃R), a Ca²⁺ release channel on the endoplasmic reticulum. By binding to CaM2, TFP causes its dissociation from the IP₃R, leading to the disinhibition and subsequent opening of the IP₃R channel. This results in a massive and irreversible release of Ca²⁺ from intracellular stores, ultimately triggering cell death pathways.

The PERK-eIF2α Antiviral Response Pathway

Recent studies have unveiled an antiviral role for this compound, mediated through its antagonism of calmodulin. TFP treatment has been shown to increase the phosphorylation of the eukaryotic initiation factor 2α (eIF2α), a key regulator of protein synthesis.[5][15] This phosphorylation is dependent on the activation of Protein Kinase R (PKR)-like endoplasmic reticulum kinase (PERK). The binding of TFP to calmodulin is thought to disrupt ER Ca²⁺ homeostasis, leading to ER stress and subsequent activation of PERK.[15] Activated PERK then phosphorylates eIF2α, which leads to a global inhibition of protein translation, thereby suppressing the replication of viruses such as Vesicular Stomatitis Virus (VSV) and Herpes Simplex Virus 1 (HSV-1) that rely on the host's protein synthesis machinery.[5][15]

Experimental Protocols

The following are generalized protocols for key experiments used to study the effects of this compound on calmodulin-mediated cellular processes. Researchers should optimize these protocols for their specific experimental systems.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

96-well cell culture plates

-

Cells of interest

-

Complete cell culture medium

-

This compound (TFP) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of TFP (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).

-

Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate on a shaker for 15-30 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Western Blot for Protein Phosphorylation

This technique is used to detect and quantify the phosphorylation state of specific proteins.

-

Materials:

-

Cells of interest treated with TFP

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (specific for the phosphorylated and total forms of the protein of interest)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Lyse the treated cells on ice and clarify the lysates by centrifugation.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-eIF2α) overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

For normalization, the blot can be stripped and re-probed with an antibody against the total protein or a loading control (e.g., β-actin or GAPDH).

-

Co-Immunoprecipitation (Co-IP) for Calmodulin-Protein Interaction

Co-IP is used to determine if two proteins interact within a cell.

-

Materials:

-

Cells of interest

-

Co-IP lysis buffer (non-denaturing) with protease and phosphatase inhibitors

-

Antibody against the "bait" protein (e.g., calmodulin or its target)

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blot reagents

-

-

Procedure:

-

Lyse the cells in non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clear the lysate by incubating with beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody against the bait protein overnight at 4°C.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours to capture the immune complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using elution buffer or by boiling in Laemmli buffer.

-

Analyze the eluted proteins by Western blot using an antibody against the "prey" protein (the suspected interacting partner). The presence of the prey protein in the eluate indicates an interaction with the bait protein.

-

Conclusion

This compound serves as a powerful pharmacological tool for investigating the multifaceted roles of calmodulin in cellular signaling. Its ability to potently and specifically antagonize CaM has been instrumental in elucidating the involvement of Ca²⁺/CaM-dependent pathways in a wide range of physiological and pathological processes, from neurotransmission to cancer progression and viral infection. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting calmodulin-mediated signaling pathways. A thorough understanding of the interactions between TFP and calmodulin will continue to drive new discoveries and the development of novel therapeutic strategies.

References

- 1. Opposing Orientations of the Anti-Psychotic Drug this compound Selected by Alternate Conformations of M144 in Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound inhibition of calmodulin-sensitive Ca2+ -ATPase and calmodulin insensitive (Na+ +K+)- and Mg2+ -ATPase activities of human and rat red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound-induced conformational change in Ca(2+)-calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]

- 6. Frontiers | The Food and Drug Administration-approved antipsychotic drug this compound, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis [frontiersin.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. Drug binding by calmodulin: crystal structure of a calmodulin-trifluoperazine complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. Allosteric Effects of the Anti-Psychotic Drug this compound on the Energetics of Calcium Binding by Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. broadpharm.com [broadpharm.com]

Trifluoperazine-Induced Apoptosis in Neuronal Cells: A Technical Guide to Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms underlying trifluoperazine (TFP)-induced apoptosis in neuronal cells. TFP, a classical antipsychotic medication, has demonstrated a dual role, exhibiting both neuroprotective and neurotoxic effects contingent on concentration and cellular context. At higher concentrations, TFP is a potent inducer of apoptosis in neuronal cells through a complex interplay of signaling cascades. This document outlines the core pathways, presents quantitative data from key studies, details relevant experimental methodologies, and provides visual representations of the signaling networks.

Core Signaling Pathways of this compound-Induced Neuronal Apoptosis

This compound orchestrates neuronal apoptosis primarily through the intrinsic, or mitochondrial, pathway. The key molecular events are initiated by cellular stress and converge on the mitochondria, leading to the activation of a cascade of caspases that execute programmed cell death. The principal signaling pathways are detailed below.

Induction of Oxidative Stress and Calcium Dysregulation

The initial insult from TFP often involves the generation of reactive oxygen species (ROS) and disruption of intracellular calcium homeostasis. TFP, as a calmodulin inhibitor, can interfere with calcium signaling pathways. This disruption, coupled with increased ROS, creates a cytotoxic environment that pushes the neuron towards apoptosis.[1][2]

Mitochondrial Dysfunction

The mitochondrion is a central player in TFP-induced neuronal apoptosis. The combined effects of oxidative stress and calcium overload lead to the opening of the mitochondrial permeability transition pore (mPTP)[3][4]. This event has several critical consequences:

-

Loss of Mitochondrial Membrane Potential (MMP): The opening of the mPTP leads to the dissipation of the electrochemical gradient across the inner mitochondrial membrane, a hallmark of early apoptosis.[1][2]

-

Release of Pro-Apoptotic Factors: The compromised mitochondrial outer membrane releases key pro-apoptotic proteins, most notably cytochrome c, into the cytoplasm.[4][5]

Regulation by the Bcl-2 Protein Family

The Bcl-2 family of proteins are critical regulators of mitochondrial integrity. TFP has been shown to modulate the expression of these proteins to favor apoptosis. Specifically, it upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2[6][7]. Bax, upon activation, translocates to the mitochondria and facilitates the release of cytochrome c.

Apoptosome Formation and Caspase Activation

Once in the cytoplasm, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome. This complex then recruits and activates pro-caspase-9. Activated caspase-9, an initiator caspase, subsequently cleaves and activates effector caspases, such as caspase-3[4][8][9].

Execution of Apoptosis

Activated caspase-3 is the primary executioner of apoptosis. It cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

Crosstalk with the PI3K/AKT Survival Pathway

The PI3K/AKT signaling pathway is a crucial pro-survival pathway in neurons. TFP has been demonstrated to inhibit the phosphorylation and activation of AKT[7]. By suppressing this survival pathway, TFP further tilts the cellular balance towards apoptosis.

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of this compound on neuronal cells.

| Cell Line | TFP Concentration | Exposure Time | Endpoint | Result | Reference |

| SH-SY5Y | 5 µM | Not Specified | LC50 | 50% cell death | [10] |

| SH-SY5Y | 6 µM | Not Specified | LC50 | 50% cell death | [10] |

| PC12 | 100-500 µM (H₂O₂) | Not Specified | Cell Viability | Significant decrease | [2] |

| Isolated Rat Neurons | 100 µM (TFP pretreatment) | 3 hours | Cell Viability | Attenuated Ara-C and IFOS-induced decrease | [1] |

| Mesangial Cells | 5, 10, 20 µM | 24 hours | Apoptosis | Dose-dependent increase in Annexin V-positive cells | [6] |

Table 1: this compound Cytotoxicity and Apoptosis Induction

| Protein | Cell Line/Model | TFP Treatment | Change in Expression/Activity | Reference |

| Bax | Mesangial Cells | 5, 10, 20 µM for 24h | Upregulated (dose-dependent) | [6][7] |

| Bcl-2 | Mesangial Cells | 5, 10, 20 µM for 24h | Downregulated (dose-dependent) | [6][7] |

| Caspase-3 | SH-SY5Y | Not Specified | Activated | [4] |

| Phosphorylated AKT | Mesangial Cells | Not Specified | Inhibited | [7] |

Table 2: Modulation of Key Apoptotic Proteins by this compound

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound-induced apoptotic signaling cascade in neuronal cells.

Caption: General experimental workflow for studying TFP-induced neuronal apoptosis.

Detailed Experimental Protocols

Cell Culture

-

Cell Lines: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are commonly used.

-

Media: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

This compound Treatment

-

Preparation: TFP is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations. A vehicle control (DMSO alone) should always be included.

-

Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of TFP or the vehicle control for the specified duration.

Cell Viability Assay (MTT Assay)

-

Plate cells in a 96-well plate and treat with TFP as described above.

-

Following treatment, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

-

After TFP treatment, harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.

-

Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 100 µL of 1X binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

-

Lyse the TFP-treated cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-40 µg) on a 10-15% SDS-PAGE gel.

-

Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-AKT, anti-phospho-AKT, anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Measurement of Mitochondrial Membrane Potential (MMP)

-

Culture cells on glass coverslips or in black-walled 96-well plates.

-

After TFP treatment, wash the cells with PBS.

-

Incubate the cells with a fluorescent MMP indicator dye, such as JC-1 (5 µg/mL) or TMRM (100 nM), for 15-30 minutes at 37°C.

-

Wash the cells to remove the excess dye.

-

Analyze the fluorescence using a fluorescence microscope or a plate reader. For JC-1, a decrease in the red/green fluorescence intensity ratio indicates MMP depolarization.

Detection of Intracellular Reactive Oxygen Species (ROS)

-

Following TFP treatment, wash the cells with PBS.

-

Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

-

Wash the cells to remove the excess probe.

-

Measure the fluorescence intensity using a flow cytometer or fluorescence plate reader with excitation at 488 nm and emission at 525 nm. An increase in fluorescence indicates higher levels of intracellular ROS.

References

- 1. This compound an Antipsychotic Drug and Inhibitor of Mitochondrial Permeability Transition Protects Cytarabine and Ifosfamide-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protective effect of this compound on hydrogen peroxide-induced apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound reduces apoptosis and inflammatory responses in traumatic brain injury by preventing the accumulation of Aquaporin4 on the surface of brain cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound induces apoptosis through the upregulation of Bax/Bcl-2 and downregulated phosphorylation of AKT in mesangial cells and improves renal function in lupus nephritis mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound induces apoptosis through the upregulation of Bax/Bcl‑2 and downregulated phosphorylation of AKT in mesangial cells and improves renal function in lupus nephritis mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of CPP32-Like Caspases Contributes to Neuronal Apoptosis and Neurological Dysfunction after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sciencerepository.org [sciencerepository.org]

Trifluoperazine's Impact on the PI3K/Akt Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoperazine (TFP), a phenothiazine-class antipsychotic drug, has demonstrated significant anti-neoplastic and anti-proliferative properties in a variety of preclinical models. A growing body of evidence indicates that a primary mechanism underpinning these effects is the potent inhibition of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This critical intracellular cascade governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers and other proliferative disorders. This technical guide provides an in-depth analysis of the molecular interactions between this compound and the PI3K/Akt pathway, consolidates quantitative data from multiple studies, details relevant experimental methodologies, and visualizes the key mechanisms of action.

Introduction to the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial intracellular signal transduction cascade that plays a central role in regulating cell survival, growth, proliferation, and metabolism. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, most notably Akt (also known as protein kinase B), to the plasma membrane. This translocation allows for the phosphorylation and subsequent activation of Akt by other kinases, such as phosphoinositide-dependent kinase 1 (PDK1) and the mechanistic target of rapamycin complex 2 (mTORC2).

Once activated, Akt phosphorylates a multitude of downstream substrates, thereby modulating their activity and influencing a wide range of cellular functions. Key downstream effectors of Akt include mTOR, which promotes protein synthesis and cell growth; glycogen synthase kinase 3 beta (GSK-3β), involved in cell proliferation and metabolism; and the FOXO family of transcription factors, which regulate the expression of genes involved in apoptosis and cell cycle arrest. Dysregulation of the PI3K/Akt pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.

This compound's Mechanism of aAction on the PI3K/Akt Pathway

This compound has been shown to exert its inhibitory effects on the PI3K/Akt pathway through a multi-faceted approach, though the precise molecular interactions are still under investigation. Evidence suggests both direct and indirect mechanisms of action.

-

Upstream Inhibition: Studies have indicated that this compound can downregulate the expression of upstream activators of the PI3K/Akt pathway, such as the SRC family of tyrosine kinases.[1][2] By reducing SRC expression, TFP can curtail the initial signaling cascade that leads to PI3K activation.

-

Direct PI3K/Akt Inhibition: Some research points towards a more direct inhibitory role of TFP on the core components of the pathway. Western blot analyses have consistently shown a reduction in the total protein levels of both PI3K and Akt in TFP-treated cells.[1][2] Furthermore, a significant decrease in the phosphorylation of Akt at its key activation sites, Threonine 308 (Thr308) and Serine 473 (Ser473), has been observed, indicating a direct or indirect inhibition of Akt's upstream kinases, PDK1 and mTORC2.[3]

-

Modulation of Downstream Effectors: The inhibition of Akt by TFP leads to a cascade of downstream effects. TFP treatment has been associated with the nuclear translocation of the FOXO3 transcription factor, a tumor suppressor that is normally sequestered in the cytoplasm by active Akt.[4][5] This nuclear localization of FOXO3 can trigger the expression of genes that promote apoptosis and cell cycle arrest. Additionally, TFP has been shown to decrease the phosphorylation of β-catenin, another downstream target of Akt, which is involved in cell proliferation and invasion.

-

Role of NUPR1: In the context of multiple myeloma, this compound has been found to inhibit the expression of Nuclear Protein 1 (NUPR1).[1][6] The overexpression of NUPR1 can counteract the apoptotic effects of TFP, suggesting that NUPR1 may play a role in the cellular response to TFP-induced PI3K/Akt pathway inhibition.[1][6]

dot

Caption: TFP's inhibitory actions on the PI3K/Akt signaling cascade.

Quantitative Data on this compound's Efficacy

The inhibitory effects of this compound on cell proliferation and survival, mediated through the PI3K/Akt pathway, have been quantified across various cell lines. The following tables summarize the available data.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| CL83 | Non-Small Cell Lung Cancer | 14 | 48 | [7] |

| CL141 | Non-Small Cell Lung Cancer | 8.5 | 48 | [7] |

| CL152 | Non-Small Cell Lung Cancer | 12 | 48 | [7] |

| CL25 | Non-Small Cell Lung Cancer | 13 | 48 | [7] |

| CL97 | Non-Small Cell Lung Cancer | 7.2 | 48 | [7] |

| H1975 | Non-Small Cell Lung Cancer | 15 | 48 | [7] |

| U87MG | Glioblastoma | Dose-dependent decrease in viability (1-20 µM) | 24, 48, 72 | [8] |

| A549 | Non-Small Cell Lung Cancer | >20 (TFP), ~5 (analog 3dc) | 48 | [9] |

Table 2: Dose-Dependent Effects of this compound on Cell Viability and Protein Expression

| Cell Line | TFP Concentration (µM) | Effect | Reference |

| U266 & RPMI 8226 | 0, 5, 10, 20, 30, 40 | Dose-dependent decrease in cell viability | [10] |

| U266 & RPMI 8226 | 30 | Decreased NUPR1 mRNA and protein levels | [1][10] |

| PAH-PASMCs | 10 | Decreased p-Akt (Ser473) and p-FOXO3 (Ser253) levels; increased nuclear FOXO3 | [4][5] |

| Ca922 | Dose-dependent | Decreased phosphorylation of Akt and mTOR | [3] |

| A549 | 10 | Decreased p-PI3K and p-Akt | [9] |

| HT1080 | Not specified | Decreased p-Akt (Thr308) | [11] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the impact of this compound on the PI3K/Akt signaling pathway.

Western Blot Analysis for Protein Expression and Phosphorylation

This protocol is a composite of standard procedures used to detect total and phosphorylated protein levels of key components of the PI3K/Akt pathway.[12][13][14]

Objective: To quantify the expression levels of total SRC, PI3K, Akt, and the phosphorylation status of Akt (p-Akt Ser473, p-Akt Thr308) following this compound treatment.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for SRC, PI3K, Akt, p-Akt Ser473, p-Akt Thr308, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the specified duration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the supernatant using a protein assay kit.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil the samples for 5-10 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

dot

Caption: A generalized workflow for Western blot analysis.

Cell Proliferation (MTT/CCK-8) Assay

This protocol outlines the measurement of cell viability and proliferation in response to this compound.[9]

Objective: To determine the dose-dependent effect of this compound on the proliferation of cells.

Materials:

-

96-well cell culture plates

-

Cell culture medium

-

This compound stock solution

-

MTT or CCK-8 reagent

-

DMSO (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle-only control.

-

Reagent Incubation:

-

For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add DMSO to dissolve the formazan crystals.

-

For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value of this compound.

Transwell Migration and Invasion Assay

This protocol is used to assess the effect of this compound on cell migration and invasion.[15][16][17][18][19]

Objective: To evaluate the inhibitory effect of this compound on the migratory and invasive potential of cells.

Materials:

-

Transwell inserts with porous membranes (e.g., 8 µm pore size)

-

24-well plates

-

Serum-free cell culture medium

-

Complete medium (with serum or chemoattractant)

-

Matrigel or other basement membrane matrix (for invasion assay)

-

Cotton swabs

-

Fixation solution (e.g., methanol or paraformaldehyde)

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

Insert Preparation:

-

For migration assay: Rehydrate the Transwell inserts with serum-free medium.

-

For invasion assay: Coat the upper surface of the inserts with a thin layer of Matrigel and allow it to solidify.

-

-

Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the Transwell inserts. The cells may be pre-treated with this compound.

-

Chemoattraction: Add complete medium (containing a chemoattractant like FBS) to the lower chamber. This compound can also be added to the lower chamber to assess its continuous effect.

-

Incubation: Incubate the plate for a period that allows for cell migration/invasion (typically 12-48 hours).

-

Removal of Non-migrated/invaded Cells: Carefully remove the non-migrated/invaded cells from the upper surface of the membrane using a cotton swab.

-

Fixation and Staining: Fix the cells on the lower surface of the membrane with a fixation solution, and then stain them with crystal violet.

-

Imaging and Quantification: Wash the inserts and allow them to dry. Image the stained cells using a microscope and count the number of migrated/invaded cells in several random fields.

-

Data Analysis: Compare the number of migrated/invaded cells in the this compound-treated groups to the control group.

dot

Caption: Workflow for Transwell migration and invasion assays.

Flow Cytometry for Cell Cycle Analysis

This protocol details the use of propidium iodide (PI) staining and flow cytometry to analyze the cell cycle distribution of cells treated with this compound.[20][21][22][23]

Objective: To determine if this compound induces cell cycle arrest at a specific phase.

Materials:

-

Cell culture dishes

-

This compound

-

PBS

-

Trypsin-EDTA

-

Ice-cold 70% ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture and treat cells with this compound for the desired duration.

-

Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.

-

Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate on ice or at -20°C for at least 30 minutes.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.

-

Flow Cytometry Analysis: Incubate the cells in the staining solution for 15-30 minutes in the dark. Analyze the samples on a flow cytometer to measure the DNA content of the cells.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of this compound-treated cells to that of control cells.

Conclusion and Future Directions

The collective evidence strongly supports the role of this compound as a potent inhibitor of the PI3K/Akt signaling pathway. This inhibitory action translates into significant anti-proliferative and pro-apoptotic effects across a range of cell types, highlighting its potential for repurposing as a therapeutic agent in oncology and other diseases characterized by aberrant cell growth. The dose-dependent nature of these effects, as evidenced by IC50 values and quantitative protein expression analyses, provides a solid foundation for further preclinical and clinical investigation.

Future research should focus on elucidating the precise molecular target(s) of this compound within the PI3K/Akt cascade. While upstream regulators like SRC and downstream effectors such as FOXO3 and NUPR1 have been implicated, a definitive understanding of the direct interactions is still needed. Moreover, in vivo studies are crucial to validate the promising in vitro findings and to assess the therapeutic efficacy and safety of this compound in relevant disease models. The development of more potent and specific analogs of this compound, guided by the structure-activity relationships observed in studies, could also pave the way for novel therapeutics with improved efficacy and reduced off-target effects. The continued exploration of this compound's impact on the PI3K/Akt pathway holds considerable promise for the development of new treatment strategies for a variety of human diseases.

References

- 1. This compound induces cellular apoptosis by inhibiting autophagy and targeting NUPR1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scienceopen.com [scienceopen.com]

- 5. Preclinical Investigation of this compound as a Novel Therapeutic Agent for the Treatment of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound induces cellular apoptosis by inhibiting autophagy and targeting NUPR1 in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. atsjournals.org [atsjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Repurposing the Antipsychotic this compound as an Antimetastasis Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubcompare.ai [pubcompare.ai]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. bu.edu [bu.edu]

- 15. clyte.tech [clyte.tech]

- 16. Transwell Migration Assay [bio-protocol.org]

- 17. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 18. corning.com [corning.com]

- 19. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]

- 20. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 21. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 23. igbmc.fr [igbmc.fr]

Unraveling the Molecular Targets of Trifluoperazine Beyond Dopamine Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Trifluoperazine (TFP), a typical antipsychotic of the phenothiazine class, has been a cornerstone in the management of schizophrenia for decades.[1][2] Its therapeutic efficacy has long been attributed to its antagonist activity at dopamine D2 receptors.[3][4] However, a growing body of evidence reveals a complex pharmacological profile, with TFP interacting with a multitude of non-dopaminergic targets. This promiscuity is not only crucial for understanding the full spectrum of its clinical effects and side-effect profile but also opens avenues for drug repurposing and the development of novel therapeutics.

This technical guide provides a comprehensive overview of the key molecular targets of this compound beyond the dopamine receptor family. It summarizes quantitative binding and functional data, details the experimental protocols used for their characterization, and visualizes the intricate signaling pathways involved.

Quantitative Pharmacological Data

The interaction of this compound with its various molecular targets can be quantified through several metrics, including the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), the half-maximal effective concentration (EC50), and the dissociation constant (Kd). These values provide a standardized measure of the drug's affinity and potency at a specific target.

G-Protein Coupled Receptors (GPCRs)

This compound exhibits significant affinity for several GPCRs, including adrenergic, histamine, and serotonin receptors. This contributes to some of its characteristic side effects, such as sedation and orthostatic hypotension.[5][6]

| Target Receptor | Ligand/Assay | Species | Tissue/Cell Line | Ki (nM) | Reference |

| Adrenergic α1A | Competition Binding | Rat | Submaxillary Gland | 27.6 | [7] |

| Adrenergic α1B | Competition Binding | Rat | Liver | 19.2 | [7] |

| Histamine H1 | [3H]mepyramine binding | Human | Astrocytoma Cells | 52 | [5] |

| Serotonin 5-HT2A | Not Specified | Not Specified | Not Specified | 24 | [8] |

Note: Lower Ki values indicate higher binding affinity.

Ion Channels

TFP directly modulates the activity of several critical ion channels, an action that is largely independent of its calmodulin inhibition. These interactions are implicated in the cardiotoxic side effects associated with phenothiazines.

| Target Channel | Effect | Species/System | IC50 / EC50 / Kd | Reference |

| Nav1.5 (hNav1.5) | Inhibition | Human (HEK293 cells) | IC50: 15.5 µM | [1][9] |

| Kv1.3 | Inhibition | Human T lymphocytes | IC50: ~10 µM | [10] |

| Voltage-gated K+ (Kv) | Inhibition | Rabbit coronary artery | IC50: 1.58 µM | [11] |

| Ryanodine Receptor 2 (RyR2) | Activation | Cat ventricular myocytes | EC50: 5.2 µM | [12][13][14] |

| Ca2+-activated K+ (BKCa) | Inhibition | Rat hippocampal neurons | Kd: 1.4 µM | [15] |

Other Protein Targets

Beyond receptors and channels, TFP's interaction with intracellular proteins, most notably calmodulin, is a key aspect of its mechanism of action.

| Target Protein | Effect | Species/System | Kd / IC50 | Reference |

| Calmodulin (CaM) | Inhibition | Bovine Brain | Kd: 1-5 µM | [16] |

| Sigma-1 Receptor | High Affinity Binding | Not Specified | Not Specified | [17] |

Key Non-Dopaminergic Signaling Pathways

The interaction of this compound with its non-dopaminergic targets initiates or inhibits several key signaling cascades, leading to a wide range of cellular effects.

Calmodulin (CaM) Inhibition Pathway

Calmodulin is a ubiquitous and essential calcium-binding protein that acts as a key transducer of calcium signaling.[18] Upon binding Ca2+, CaM undergoes a conformational change, allowing it to interact with and regulate a multitude of downstream effector proteins, including protein kinases and phosphatases.[18] TFP is a potent inhibitor of CaM, binding to it and preventing its interaction with target proteins.[19] This disrupts numerous Ca2+-dependent signaling pathways.[20][21] A primary example is the inhibition of Ca2+/Calmodulin-dependent Protein Kinase II (CaMKII), a crucial enzyme in synaptic plasticity and memory formation.[22]

Figure 1: this compound's inhibition of the Calmodulin signaling pathway.

Alpha-1 Adrenergic Receptor Antagonism

This compound acts as an antagonist at α1-adrenergic receptors, which are Gq protein-coupled receptors.[23][24] The blockade of these receptors prevents the binding of endogenous catecholamines like norepinephrine. This inhibits the Gq-mediated activation of phospholipase C (PLC), which in turn blocks the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The ultimate effect is a reduction in intracellular calcium release and protein kinase C (PKC) activation, leading to smooth muscle relaxation and vasodilation.[12][25][26]

Figure 2: Antagonism of the α1-Adrenergic receptor signaling pathway by this compound.

Histamine H1 Receptor Antagonism

Similar to its action on α1-adrenergic receptors, TFP is an antagonist of the histamine H1 receptor, another Gq-coupled receptor.[5] By blocking the action of histamine, TFP prevents the Gq-mediated activation of phospholipase C, thereby inhibiting the IP3/DAG signaling cascade.[5][17] This action is responsible for the sedative effects of TFP.[6]

Figure 3: Antagonism of the Histamine H1 receptor signaling pathway by this compound.

Sigma-1 Receptor Modulation

The sigma-1 receptor is a unique chaperone protein located at the endoplasmic reticulum (ER) that modulates intracellular Ca2+ signaling.[6] Typical antipsychotics, including this compound, have a high affinity for sigma-1 receptors.[17] The interaction of TFP with the sigma-1 receptor is thought to contribute to the regulation of store-operated Ca2+ entry and may play a role in the complex neuropsychiatric effects of the drug.[17][27] The sigma-1 receptor can interact with the ER chaperone BiP and modulates the stability and function of the IP3 receptor, thereby influencing calcium homeostasis.[28]

Figure 4: Modulation of the Sigma-1 receptor by this compound.

Experimental Protocols

The characterization of this compound's interactions with its molecular targets relies on a variety of established experimental techniques. Below are detailed methodologies for key assays.

Radioligand Binding Assay for GPCRs (e.g., Histamine H1 Receptor)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the Ki of this compound for the Histamine H1 receptor.

Materials:

-

HEK293 cells expressing the human Histamine H1 receptor.

-

Binding buffer (e.g., 50 mM Na2HPO4/KH2PO4, pH 7.4).

-

[3H]mepyramine (radioligand).

-

Unlabeled this compound.

-

Mianserin (for non-specific binding determination).

-

Glass fiber filters.

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

-

Homogenizer.

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK293 cells expressing the H1 receptor.

-

Homogenize the cell pellet in ice-cold binding buffer.

-

Centrifuge the homogenate and resuspend the membrane pellet in fresh binding buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).

-

-

Binding Assay:

-

Set up a series of tubes for total binding, non-specific binding, and competitive binding.

-

For total binding, add a fixed concentration of [3H]mepyramine to the membrane preparation.

-

For non-specific binding, add [3H]mepyramine and a high concentration of an unlabeled ligand (e.g., mianserin) to the membrane preparation.

-

For competitive binding, add [3H]mepyramine and varying concentrations of this compound to the membrane preparation.

-

Incubate all tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 5: General workflow for a radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channels (e.g., Nav1.5)

This technique allows for the measurement of ion currents across the entire cell membrane, enabling the study of how a drug affects ion channel function.

Objective: To determine the IC50 of this compound for the human Nav1.5 sodium channel.

Materials:

-

HEK293 cells expressing the human Nav1.5 channel.

-

External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose).

-

Internal solution (pipette solution, e.g., containing CsF, CsCl, NaCl, EGTA, HEPES).

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator.

-

Borosilicate glass capillaries for making patch pipettes.

-

Perfusion system.

-

This compound stock solution.

Procedure:

-

Cell Preparation:

-

Plate HEK293 cells expressing Nav1.5 on coverslips suitable for microscopy.

-

-

Pipette Preparation:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with internal solution.

-

-

Establishing Whole-Cell Configuration:

-

Place a coverslip with cells in the recording chamber and perfuse with external solution.

-

Using a micromanipulator, approach a cell with the patch pipette while applying positive pressure.

-

Upon contact with the cell, release the positive pressure to form a high-resistance seal (GΩ seal).

-

Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

-

-

Recording and Drug Application:

-

Clamp the cell membrane potential at a holding potential where Nav1.5 channels are closed (e.g., -100 mV).

-

Apply a voltage protocol to elicit Nav1.5 currents (e.g., a step depolarization to 0 mV).

-

Record baseline currents in the absence of the drug.

-

Perfuse the cell with external solution containing various concentrations of this compound and record the resulting currents.

-

Wash out the drug with the external solution to check for reversibility.

-

-

Data Analysis:

-

Measure the peak amplitude of the Nav1.5 current at each this compound concentration.

-

Calculate the percentage of current inhibition for each concentration relative to the baseline.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data with a Hill equation to determine the IC50 value.

-

Figure 6: General workflow for a whole-cell patch-clamp experiment.

Conclusion

The pharmacological profile of this compound is far more intricate than its classification as a simple dopamine D2 antagonist would suggest. Its interactions with a diverse array of non-dopaminergic targets, including GPCRs, ion channels, and crucial intracellular signaling proteins like calmodulin, are fundamental to its overall clinical effects. A thorough understanding of these off-target activities is paramount for drug development professionals and researchers. This knowledge not only aids in predicting and managing the side effects of existing phenothiazines but also provides a rich molecular scaffold for the development of novel therapeutics with improved selectivity and efficacy for a range of disorders, from neuropsychiatric conditions to cancer. The continued exploration of the complex polypharmacology of drugs like this compound will undoubtedly pave the way for new therapeutic strategies.

References

- 1. personal.utdallas.edu [personal.utdallas.edu]

- 2. Star Republic: Guide for Biologists [sciencegateway.org]

- 3. Antischizophrenic drugs: affinity for muscarinic cholinergic receptor sites in the brain predicts extrapyramidal effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 6. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 7. DOT Language | Graphviz [graphviz.org]

- 8. GraphViz Examples and Tutorial [graphs.grevian.org]

- 9. LARG links histamine-H1-receptor-activated Gq to Rho-GTPase-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 11. Differential regulation of histamine H1 receptor-mediated ERK phosphorylation by Gq proteins and arrestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 13. ahajournals.org [ahajournals.org]

- 14. Coupling to Gq Signaling Is Required for Cardioprotection by an Alpha-1A-Adrenergic Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A complete map of the Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2) signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. SMPDB [smpdb.ca]

- 18. Video: Calmodulin-dependent Signaling [jove.com]

- 19. docs.axolbio.com [docs.axolbio.com]

- 20. researchgate.net [researchgate.net]

- 21. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 22. Molecular Mechanisms Underlying Ca2+/Calmodulin-Dependent Protein Kinase Kinase Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Recent progress in alpha1-adrenergic receptor research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. youtube.com [youtube.com]

- 27. researchgate.net [researchgate.net]

- 28. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]

Trifluoperazine and its Influence on Calcium Signaling Pathways: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Trifluoperazine (TFP), a phenothiazine derivative and a widely recognized antipsychotic medication, exerts profound effects on intracellular calcium (Ca²⁺) signaling. Its primary mechanism of action as a dopamine receptor antagonist is well-established; however, a significant body of research highlights its intricate interactions with various components of the Ca²⁺ signaling machinery.[1][2][3][4] This technical guide provides a comprehensive overview of the multifaceted influence of this compound on calcium signaling pathways. It delves into TFP's role as a potent calmodulin antagonist and its subsequent impact on downstream targets.[1][5][6][7] Furthermore, this document elucidates the direct and indirect modulatory effects of TFP on key ion channels and pumps, including ryanodine receptors, IP₃ receptors, store-operated calcium entry channels, and Ca²⁺-ATPases.[1][5][8][9][10][11] Quantitative data on these interactions are summarized, and detailed experimental protocols for investigating these effects are provided. Through illustrative diagrams of the signaling pathways, this guide aims to offer a clear and in-depth understanding of this compound's complex role in calcium homeostasis, providing a valuable resource for researchers in pharmacology and drug development.

Core Mechanism: Calmodulin Antagonism

This compound is a well-documented antagonist of calmodulin (CaM), a ubiquitous and essential Ca²⁺-binding protein that acts as a primary sensor and transducer of calcium signals in eukaryotic cells.[1][6][7][12] The interaction between TFP and CaM is Ca²⁺-dependent, with TFP binding to CaM inducing a conformational change that prevents CaM from interacting with and regulating its vast array of downstream target enzymes and proteins.[12] This inhibitory action on CaM is a cornerstone of TFP's influence on numerous Ca²⁺-mediated cellular processes.[5][13]

Quantitative Data: Receptor and Transporter Binding Affinities of this compound

| Target | Parameter | Value | Organism/Cell Line | Reference |

| Dopamine D2 Receptor | IC₅₀ | 1.1 nM | - | [14] |

| Dopamine D2 Receptor | IC₅₀ | 1.2 nM | - | [15] |

| α₁A-Adrenoceptor | Kᵢ | 27.6 nM | - | [14] |

| α₁B-Adrenoceptor | Kᵢ | 19.2 nM | - | [14] |

| Ryanodine Receptor 2 (RyR2) | EC₅₀ (for Po increase) | 5.2 µM | - | [1][11][16] |

| Voltage-gated K⁺ Channel (Kv) | IC₅₀ | 1.58 ± 0.48 µM | Rabbit coronary arterial smooth muscle cells | [17] |

| Human Cardiac Na⁺ Channel (hNav1.5) | IC₅₀ | 15.5 ± 0.3 µM | HEK293 cells | [18] |

| Acetylcholine-induced Secretion | ID₅₀ | 0.2 µM | Cultured bovine adrenal medullary chromaffin cells | [19] |

| High K⁺-induced Secretion | ID₅₀ | 2.2 µM | Cultured bovine adrenal medullary chromaffin cells | [19] |

Experimental Protocol: Investigating Calmodulin-Trifluoperazine Interaction

A common method to study the interaction between TFP and CaM is through monitoring the inhibition of CaM-dependent enzymes, such as cyclic nucleotide phosphodiesterase.

Objective: To determine the inhibitory effect of this compound on calmodulin-activated cyclic nucleotide phosphodiesterase.

Materials:

-

Calmodulin (purified)

-

This compound hydrochloride

-

Cyclic nucleotide phosphodiesterase (CaM-dependent isoform)

-

cAMP (substrate)

-

5'-Nucleotidase

-

Inorganic pyrophosphatase

-

Phosphate assay reagent (e.g., Malachite green)

-

Assay buffer (e.g., Tris-HCl buffer with CaCl₂ and MgCl₂)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, a fixed concentration of CaM, and the phosphodiesterase enzyme.

-

Add varying concentrations of this compound to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).

-

Initiate the reaction by adding the substrate, cAMP.

-

Allow the reaction to proceed for a defined period (e.g., 20 minutes).

-

Stop the reaction (e.g., by heat inactivation).

-

Add 5'-nucleotidase and inorganic pyrophosphatase to convert the product (AMP) to adenosine and inorganic phosphate.

-

Quantify the amount of inorganic phosphate released using a phosphate assay.

-

Calculate the percentage of inhibition of phosphodiesterase activity at each TFP concentration relative to a control without TFP.

-

Plot the percentage of inhibition against the logarithm of the TFP concentration to determine the IC₅₀ value.

Modulation of Intracellular Calcium Release Channels

This compound directly and indirectly modulates the activity of key intracellular Ca²⁺ release channels located on the endoplasmic/sarcoplasmic reticulum (ER/SR), significantly impacting intracellular Ca²⁺ dynamics.

Ryanodine Receptors (RyRs)

This compound acts as a direct agonist of the type-2 ryanodine receptor (RyR2), the primary Ca²⁺ release channel in cardiac muscle.[1][11] This interaction leads to an initial increase in the open probability of the RyR2 channel, resulting in a transient increase in Ca²⁺ sparks and subsequent depletion of SR Ca²⁺ stores.[1] Notably, this activation of RyR2 by TFP can occur independently of its effects on calmodulin.[1][11][16]

Inositol 1,4,5-Trisphosphate Receptors (IP₃Rs)

This compound can induce a robust increase in intracellular Ca²⁺ by targeting the inositol 1,4,5-trisphosphate receptor (IP₃R).[5][20] The mechanism involves TFP binding to calmodulin, which then dissociates from the IP₃R (specifically subtypes 1 and 2).[5][20] This "disinhibition" of the IP₃R leads to its opening and the release of Ca²⁺ from the ER stores.[5][20] This effect has been observed to suppress the proliferation and invasion of glioblastoma cells.[5]

Experimental Protocol: Calcium Imaging with Fura-2 AM

Objective: To measure changes in intracellular calcium concentration in response to this compound.

Materials:

-

Cell culture medium

-

Fura-2 AM (calcium indicator dye)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

This compound stock solution

-

Cultured cells (e.g., glioblastoma cells, astrocytes)

-

Fluorescence microscopy system with dual-wavelength excitation capabilities (e.g., 340 nm and 380 nm) and an emission filter around 510 nm.

Procedure:

-

Seed cells on glass coverslips and grow to the desired confluency.

-

Prepare a loading solution of Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Wash the cells once with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Mount the coverslip onto a perfusion chamber on the microscope stage.

-

Continuously perfuse the cells with HBSS.

-

Record baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

-

Apply this compound at the desired concentration by switching the perfusion solution.

-

Continue recording the fluorescence changes.

-

At the end of the experiment, perform a calibration to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios using a calcium-free solution with a Ca²⁺ chelator (e.g., EGTA) and a solution with a high Ca²⁺ concentration and a Ca²⁺ ionophore (e.g., ionomycin), respectively.

-

Calculate the ratio of the fluorescence intensities (F340/F380) and use the Grynkiewicz equation to convert the ratio to intracellular Ca²⁺ concentration.

Regulation of Calcium Entry and Extrusion Mechanisms

This compound also significantly affects the proteins responsible for Ca²⁺ influx across the plasma membrane and its extrusion from the cell.

Store-Operated Calcium Entry (SOCE)